molecular formula C16H16ClNO B14112970 N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide

N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide

Cat. No.: B14112970
M. Wt: 273.75 g/mol
InChI Key: OESOMYIBJZWJFL-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a 4-chlorophenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide typically involves the reaction of 4-chlorophenylethylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its analgesic effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-N’-(2-nitrophenyl)urea
  • N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide is unique due to its specific structural features, such as the presence of both a phenylacetamide group and a 4-chlorophenyl ethyl chain. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C16H16ClNO/c17-15-8-6-13(7-9-15)10-11-18-16(19)12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)

InChI Key

OESOMYIBJZWJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)Cl

Origin of Product

United States

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